The rabies virus glycoprotein, known scientifically as the G protein, is a crucial component of the rabies virus (Rabies lyssavirus), which belongs to the family Rhabdoviridae and the genus Lyssavirus. This glycoprotein plays a vital role in the virus's ability to infect host cells and elicit immune responses. The G protein is responsible for mediating viral entry into host cells by interacting with cellular receptors and is the primary target for neutralizing antibodies generated during infection or vaccination.
The rabies virus glycoprotein is derived from the rabies virus, which is primarily transmitted through the saliva of infected mammals, particularly through bites. The glycoprotein is classified as a structural protein and is one of five proteins encoded by the viral genome, which also includes nucleoprotein, phosphoprotein, matrix protein, and RNA-dependent RNA polymerase. The G protein exists as a trimer on the viral envelope, forming protrusions that are essential for binding to host cell receptors.
The synthesis of rabies virus glycoprotein occurs within infected host cells. After the virus enters a host cell, it releases its ribonucleoprotein complex into the cytoplasm. The viral RNA is transcribed by the viral RNA-dependent RNA polymerase to produce messenger RNA. This messenger RNA is then translated into individual viral proteins, including the glycoprotein.
The structure of rabies virus glycoprotein is characterized by its trimeric form. Each monomer consists of a large ectodomain that extends outward from the viral envelope and a smaller cytoplasmic domain that interacts with other viral proteins.
The rabies virus glycoprotein participates in several key chemical reactions during the viral life cycle:
The mechanism of action of rabies virus glycoprotein involves several steps:
The rabies virus glycoprotein exhibits specific physical and chemical properties:
Rabies virus glycoprotein has significant scientific applications:
Rabies virus glycoprotein (RABV-G) is a class III viral fusion protein and the sole envelope protein of the rabies virion. Its ectodomain (residues 1–439) is organized into four structurally distinct domains: the membrane-distal pleckstrin homology domain (PHD), the central domain (CD), the fusion domain (FD), and the transmembrane domain (TMD) [5] [6]. The PHD (residues 1–180) mediates receptor binding to host factors such as nicotinic acetylcholine receptors (nAChR), neural cell adhesion molecule (NCAM), and p75 neurotrophin receptor (p75NTR) [4] [7]. The CD (residues 181–350) contains an elongated α-helix critical for trimerization, while the FD (residues 351–439) houses hydrophobic fusion loops (FLs) that insert into host membranes during infection [2] [5]. Five flexible linkers (L1–L5) connect these domains, enabling large-scale conformational shifts during membrane fusion [5].
Table 1: Key Functional Motifs in RABV-G
Domain | Residues | Key Motifs/Functions |
---|---|---|
PHD | 1–180 | Receptor binding (nAChR/NCAM/p75NTR) |
CD | 181–350 | Central α-helix (trimer stabilization) |
FD | 351–439 | Fusion loops (membrane insertion) |
L4 Linker | 255–271 | pH-sensing hinge (His261, Asp266, Glu269) |
L5 Loop | 374–399 | Trimer interface (stabilizes prefusion conformation) |
RABV-G undergoes reversible, pH-driven conformational changes essential for viral entry. At neutral pH (∼7.4–8.0), it adopts a compact, prefusion state resembling a bent hairpin, with fusion loops (FLs) oriented toward the viral membrane [1] [5]. Acidification (pH ≤6.5) in endosomes triggers a transition to an elongated postfusion state, where FLs project outward to engage host membranes [1] [9]. This transition involves:
Recent cryo-EM and crystallography studies reveal atomic details of RABV-G's trimeric architecture:
The fusion domain (FD) contains two hydrophobic loops (FL1 and FL2) enriched in tryptophan (Trp) and tyrosine (Tyr) residues. These loops mediate:
Table 2: Fusion Loop Functional Residues
Region | Key Residues | Function | Mutation Effect |
---|---|---|---|
FL1 | Trp352, Tyr354 | Membrane penetration | Loss of fusion activity |
FL2 | Trp372, Tyr375 | Lipid bilayer engagement | Reduced trimer stability |
Histidine Triad | His86, His173, His397 | Zinc/lipid coordination at trimer base | Disrupted prefusion conformation |
RABV-G possesses three conserved N-linked glycosylation sequons (Asn37, Asn247, Asn319), but their modification efficiencies differ:
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